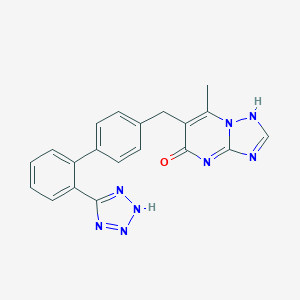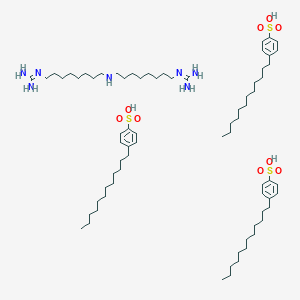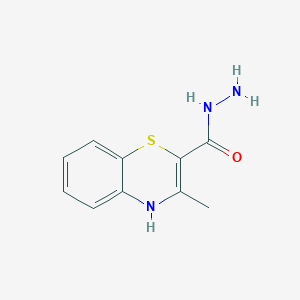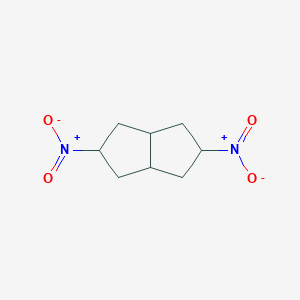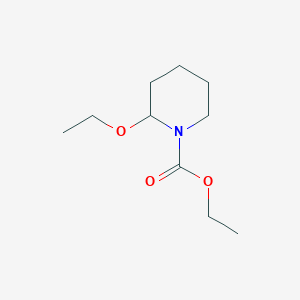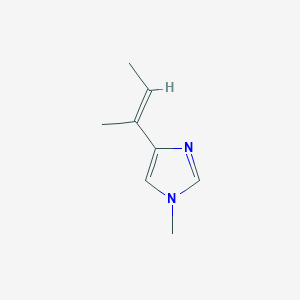
1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-but-2-en-2-yl]-1-methylimidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features a but-2-en-2-yl group attached to the fourth position of the imidazole ring and a methyl group at the first position. Imidazoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-but-2-en-2-yl]-1-methylimidazole can be achieved through various methods. One common approach involves the alkylation of 1-methylimidazole with an appropriate but-2-en-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylimidazole and but-2-en-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The but-2-en-2-yl halide is added dropwise to a solution of 1-methylimidazole and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods: Industrial production of 4-[(E)-but-2-en-2-yl]-1-methylimidazole may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 4-[(E)-but-2-en-2-yl]-1-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-2-yl group can be replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the but-2-en-2-yl group can undergo addition reactions with electrophiles such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Addition: Halogens (e.g., bromine) or acids (e.g., hydrochloric acid) in an inert solvent like dichloromethane.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Addition: Halogenated or protonated imidazole derivatives.
科学研究应用
4-[(E)-but-2-en-2-yl]-1-methylimidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of various imidazole derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent or as a component in drug formulations.
Industry: In the industrial sector, 4-[(E)-but-2-en-2-yl]-1-methylimidazole is used in the production of specialty chemicals and materials. It may also be used as a catalyst or ligand in various chemical processes.
作用机制
The mechanism of action of 4-[(E)-but-2-en-2-yl]-1-methylimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or by disrupting cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
相似化合物的比较
1-methylimidazole: A simple imidazole derivative with a methyl group at the first position.
4-butyl-1-methylimidazole: An imidazole derivative with a butyl group at the fourth position.
4-[(E)-but-2-en-1-yl]-1-methylimidazole: A similar compound with a but-2-en-1-yl group instead of a but-2-en-2-yl group.
Comparison: 4-[(E)-but-2-en-2-yl]-1-methylimidazole is unique due to the presence of the but-2-en-2-yl group, which imparts distinct chemical and biological properties Compared to 1-methylimidazole, the additional but-2-en-2-yl group enhances the compound’s reactivity and potential for functionalization Compared to 4-butyl-1-methylimidazole, the presence of the double bond in the but-2-en-2-yl group allows for additional chemical transformations, such as addition reactions
属性
IUPAC Name |
4-[(E)-but-2-en-2-yl]-1-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-7(2)8-5-10(3)6-9-8/h4-6H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWPZAJUMRBDOX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CN(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CN(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
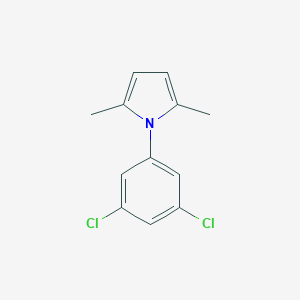
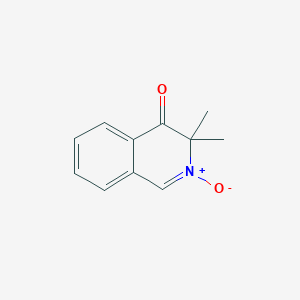
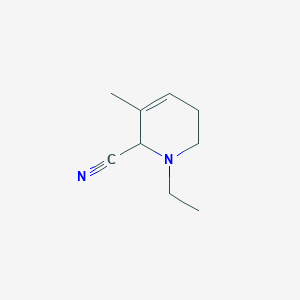
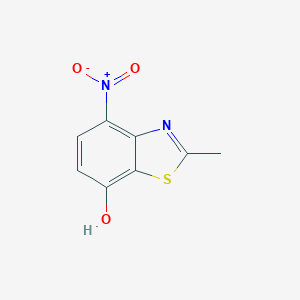
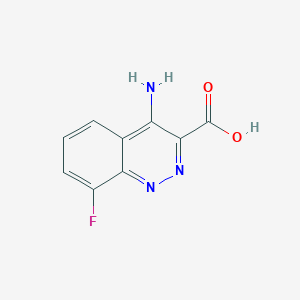
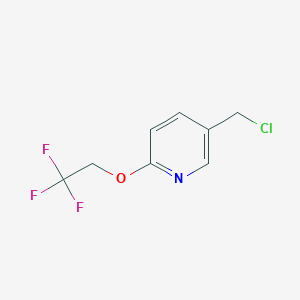
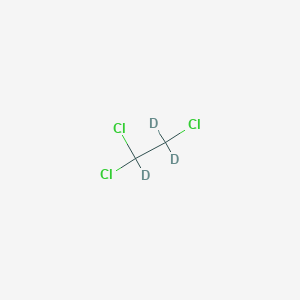
![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
